4,4-Dichloropentan-1-amine
CAS No.:
Cat. No.: VC13594727
Molecular Formula: C5H11Cl2N
Molecular Weight: 156.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11Cl2N |
|---|---|
| Molecular Weight | 156.05 g/mol |
| IUPAC Name | 4,4-dichloropentan-1-amine |
| Standard InChI | InChI=1S/C5H11Cl2N/c1-5(6,7)3-2-4-8/h2-4,8H2,1H3 |
| Standard InChI Key | RRYZUGBGSULCFO-UHFFFAOYSA-N |
| SMILES | CC(CCCN)(Cl)Cl |
| Canonical SMILES | CC(CCCN)(Cl)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 4,4-dichloropentan-1-amine is C₅H₁₁Cl₂N, with a molecular weight of 180.05 g/mol. The compound’s structure consists of a five-carbon chain (pentane) with chlorine atoms substituents at the fourth carbon and an amine group (-NH₂) at the first carbon. This configuration introduces significant steric and electronic effects:
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Steric hindrance: The proximity of two chlorine atoms on carbon 4 may restrict rotational freedom and influence reaction kinetics.
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Electronic effects: The electron-withdrawing nature of chlorine atoms increases the acidity of adjacent hydrogen atoms, potentially enhancing reactivity in elimination or substitution reactions.
A comparison with structurally similar compounds highlights distinct features:
| Compound | Chlorine Positions | Molecular Formula | Key Distinguishing Feature |
|---|---|---|---|
| 2,5-Dichloropentan-1-amine | 2 and 5 | C₅H₁₁Cl₂N | Chlorines at opposing ends of the chain |
| 4,4-Dichloropentan-1-amine | 4 and 4 | C₅H₁₁Cl₂N | Geminal chlorines on carbon 4 |
| 1,5-Dichloropentan-3-one | 1 and 5 | C₅H₈Cl₂O | Ketone group at carbon 3 |
Physicochemical Characteristics
Theoretical predictions based on chlorinated amine analogs suggest the following properties:
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Boiling point: Estimated at 185–195°C due to polar amine and chlorine groups, which enhance intermolecular forces.
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Solubility: Moderate solubility in polar solvents (e.g., ethanol, dimethyl sulfoxide) but limited solubility in nonpolar solvents.
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Basicity: The amine group’s basicity is reduced compared to non-halogenated analogs due to the electron-withdrawing effect of chlorine (predicted pKa ≈ 8.5–9.0).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two plausible synthetic routes for 4,4-dichloropentan-1-amine include:
Route 1: Direct Chlorination of Pentan-1-amine
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Chlorination: Pentan-1-amine undergoes free-radical chlorination using Cl₂ under UV light. The reaction requires precise temperature control (40–60°C) to favor substitution at carbon 4.
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Isolation: The dichlorinated product is isolated via fractional distillation.
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Salt Formation: Reaction with HCl yields the hydrochloride salt for improved stability.
Route 2: Gabriel Synthesis
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Phthalimide Protection: Pentan-1-amine is protected using phthalimide to prevent unwanted side reactions.
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Chlorination: Selective chlorination at carbon 4 using N-chlorosuccinimide (NCS) in the presence of a radical initiator.
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Deprotection: Hydrazine hydrolysis releases the free amine.
Industrial Manufacturing Challenges
Industrial production faces hurdles such as:
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Regioselectivity: Achieving high yields of the 4,4-dichloro isomer requires advanced catalysts or directing groups.
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Purification: Separation from mono- and tri-chlorinated byproducts necessitates energy-intensive distillation or chromatography.
Reactivity and Chemical Transformations
Nucleophilic Substitution
The chlorine atoms at carbon 4 are susceptible to nucleophilic substitution (SN2) under basic conditions:
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Reagents: NaOH, KCN, or amines.
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Products: Substituted amines (e.g., 4-cyano-4-chloropentan-1-amine) or ethers.
Reduction and Oxidation
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Reduction: Catalytic hydrogenation (H₂/Pd) removes chlorine atoms, yielding pentan-1-amine.
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Oxidation: Strong oxidizers (e.g., KMnO₄) convert the amine to a nitro group or degrade the carbon chain.
Cyclization Reactions
Intramolecular reactions may form five-membered rings under specific conditions:
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Example: Reaction with thiourea could yield a thiazolidine derivative, a motif common in bioactive molecules.
Industrial Applications
Polymer Chemistry
As a crosslinking agent, 4,4-dichloropentan-1-amine could enhance the thermal stability of epoxy resins or polyurethanes. Its bifunctional chlorine groups may facilitate covalent bonding between polymer chains.
Agrochemical Development
Structure-activity relationship (SAR) models indicate potential as a herbicide precursor. The chlorine atoms might interfere with plant amino acid biosynthesis pathways, analogous to chlorinated phenoxy herbicides.
Comparison with Structural Analogs
| Feature | 4,4-Dichloropentan-1-amine | 2,5-Dichloropentan-1-amine | 1,5-Dichloropentan-3-one |
|---|---|---|---|
| Chlorine Positioning | Geminal (C4) | Vicinal (C2 and C5) | Terminal (C1 and C5) |
| Reactivity | High steric hindrance | Moderate | Ketone-dominated |
| Bioactivity Potential | Enzyme inhibition | Unclear | Antimicrobial |
Future Research Directions
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Synthetic Optimization: Development of regioselective chlorination methods.
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Biological Screening: In vitro assays against microbial and cancer cell lines.
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Computational Studies: Molecular dynamics simulations to predict protein binding affinities.
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